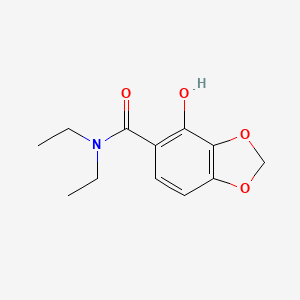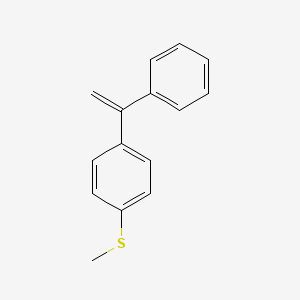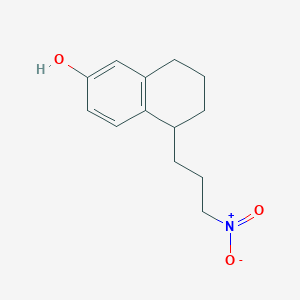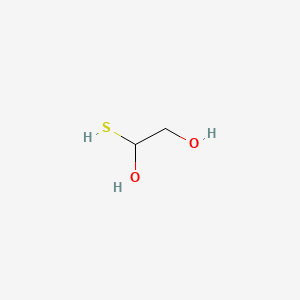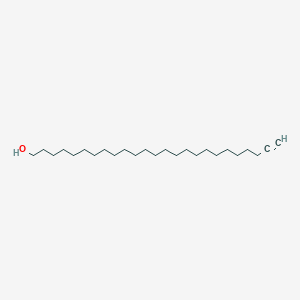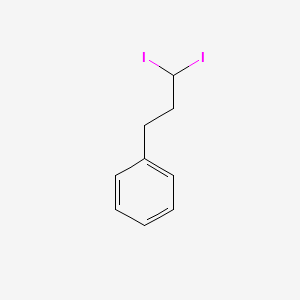![molecular formula C12H26OSi2 B14282968 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- CAS No. 137092-06-9](/img/structure/B14282968.png)
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is an organic compound with the molecular formula C11H24OSi2. This compound is a derivative of propargyl alcohol, where the hydrogen atoms are replaced by silyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- typically involves the reaction of propargyl alcohol with silylating agents. One common method is the reaction of propargyl alcohol with tert-butyldimethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alkanes or alkenes.
科学的研究の応用
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism by which 2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- exerts its effects involves the interaction of its functional groups with molecular targets. The silyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The alkyne group can undergo addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
Propargyl Alcohol: The simplest form of the compound without silyl groups.
3-(Trimethylsilyl)propargyl Alcohol: A similar compound with only one silyl group.
1,1-Diphenyl-2-propyn-1-ol: A derivative with phenyl groups instead of silyl groups.
Uniqueness
2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)- is unique due to the presence of both tert-butyldimethylsilyl and trimethylsilyl groups. These groups provide enhanced stability and reactivity, making the compound valuable in various chemical and industrial applications.
特性
CAS番号 |
137092-06-9 |
|---|---|
分子式 |
C12H26OSi2 |
分子量 |
242.50 g/mol |
IUPAC名 |
1-[tert-butyl(dimethyl)silyl]-3-trimethylsilylprop-2-yn-1-ol |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)11(13)9-10-14(4,5)6/h11,13H,1-8H3 |
InChIキー |
RNBKYMVETLYQLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C(C#C[Si](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)

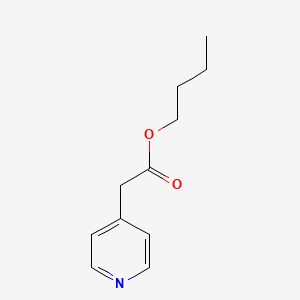
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
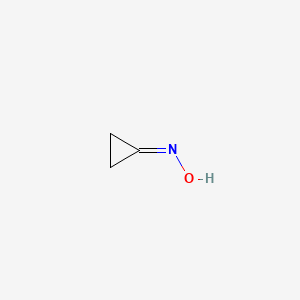
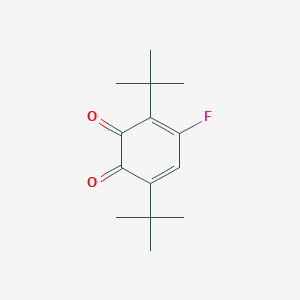
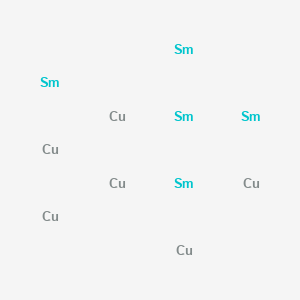
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
